(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and ethane-1,2-diamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of amine groups.
Uniqueness
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is unique due to its specific combination of a trifluorophenyl group and an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m1/s1 |
InChI Key |
JABXHLFVWSFRKY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)[C@@H](CN)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(CN)N |
Origin of Product |
United States |
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